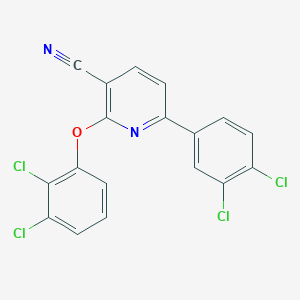

2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

Description

2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a halogenated pyridine derivative characterized by a pyridine-3-carbonitrile core substituted at positions 2 and 6 with 2,3-dichlorophenoxy and 3,4-dichlorophenyl groups, respectively. The compound’s structure suggests significant lipophilicity due to the presence of multiple chlorine atoms, which may influence its biological activity, solubility, and reactivity.

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Cl4N2O/c19-12-6-4-10(8-14(12)21)15-7-5-11(9-23)18(24-15)25-16-3-1-2-13(20)17(16)22/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHHGFYSQJLNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, also known as CAS 252059-77-1, is a compound of significant interest due to its biological activity, particularly in the fields of agriculture and pharmacology. This article aims to explore the compound's biological activity, including its mechanisms, effects on various biological systems, and potential applications.

The molecular formula of 2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is , with a molar mass of 410.08 g/mol. The structure includes multiple chlorine substituents which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 410.08 g/mol |

| CAS Number | 252059-77-1 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against melanoma (A375) and lung cancer (H460) cell lines, with IC50 values around 0.25 nM . The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The biological activity of 2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile can be attributed to its interaction with specific protein kinases involved in cell cycle regulation:

- Inhibition of CDK2 : Similar compounds have demonstrated binding interactions with CDK2, crucial for cell cycle progression. This interaction is facilitated by hydrogen bonding with key amino acids in the protein's active site .

- Induction of Apoptosis : The elevation of intracellular ROS levels is linked to apoptosis in cancer cells. This suggests that the compound may act as a pro-oxidant under certain conditions .

Herbicidal Activity

In addition to its anticancer properties, this compound has been studied for its herbicidal activity. It has shown effectiveness against various weed species, particularly those resistant to multiple herbicide classes. The presence of dichlorophenyl groups enhances its efficacy by interfering with plant growth regulation pathways .

Study on Anticancer Effects

A comprehensive study evaluated the effects of several derivatives of pyridine compounds on cancer cells. The findings revealed that:

- Compounds with ortho-substituted chlorine atoms exhibited enhanced antiproliferative activity compared to those without.

- Mechanistic studies indicated that these compounds could significantly suppress migration and induce apoptosis in treated cells .

Herbicide Resistance Research

Another significant area of research focused on the resistance mechanisms in Phalaris minor (littleseed canarygrass). This study highlighted how herbicides like 2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile could be affected by resistance traits in weed populations. The findings suggest a need for integrated weed management strategies that consider such resistance mechanisms .

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, also known as 2-(2,3-dichlorophenoxy)-6-(3,4-dichlorophenyl)nicotinonitrile, is a chemical compound with the molecular formula C18H8Cl4N2O and a molar mass of 410.08 . A study has identified dichlorophenylpyridine-based molecules as having antiviral activity against acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Relevant Research

- Antiviral Research: Dichlorophenylpyridine-based molecules have demonstrated high cellular potency and antiviral activity against SARS-CoV-2 . These inhibitors induce conformational rearrangement within the active-site cleft by exposing a buried tryptophan residue, leading to the creation of a hydrophobic surface patch where the 3,5-dichlorophenyl moiety is inserted. This process results in slow off-rate binding kinetics and strong structural stabilization .

- Furin Inhibition: Research indicates that dichlorophenylpyridine-based compounds interact with furin, an enzyme involved in viral entry, suggesting a potential mechanism for their antiviral action . The inhibitors induce a substantial conformational rearrangement of the active-site cleft by exposing a central buried tryptophan residue . These changes form an extended hydrophobic surface patch where the 3,5-dichlorophenyl moiety of the inhibitors was inserted into a newly formed binding pocket .

- Anticonvulsant Activity: Thiazole-pyridine hybrids have been investigated for various activities, including anticonvulsant properties . Several thiazole-integrated pyridine derivatives have been synthesized and tested for their effects .

- Anticancer Activity: Pyrazolo-pyridine derivatives have demonstrated anticancer effects on various cancer cell lines . These compounds induce cell cycle arrest and apoptosis in cancer cell lines and show inhibitory activity against CDK2 and CDK9 . Molecular docking studies suggest that these compounds fit well in the active sites of CDK2 and CDK9, which could explain their mechanism of action against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

The target compound’s pyridine-3-carbonitrile scaffold is shared with several analogs, but substituent variations critically differentiate their properties:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Core Modifications: features a dihydropyridinone ring (2-oxo), which introduces hydrogen-bonding capacity absent in the fully aromatic pyridine core of the target compound. This may alter biological target interactions .

Table 2: Functional Properties and Bioactivity

Key Findings :

- Bioactivity : Chlorothiophenyl derivatives () exhibit antibacterial and cytotoxic effects, implying that the target compound’s dichlorinated groups may confer similar or enhanced activity due to increased electrophilicity .

- Spectroscopy : The CN group’s IR stretch (~2220–2216 cm⁻¹) is consistent across analogs, confirming its stability in diverse substitution environments .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,3-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution for introducing dichlorophenoxy groups and cyclization for pyridine ring formation. Key parameters include:

-

Solvent systems : Ethanol-water mixtures improve solubility and reaction efficiency due to polar interactions with dichlorophenyl groups .

-

Catalysts : Base catalysts (e.g., K₂CO₃) facilitate phenoxy group substitution, while acid conditions stabilize intermediates during cyclization .

-

Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .

-

Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming final product purity .

- Data Table : Common Solvent Systems and Yields

| Solvent System | Reaction Step | Yield (%) | Reference |

|---|---|---|---|

| Ethanol/H₂O | Cyclization | 72–85 | |

| DMF/K₂CO₃ | Substitution | 68–78 |

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies require:

- pH-dependent assays : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC-MS to identify hydrolysis-sensitive sites (e.g., nitrile or ether linkages) .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures, while thermogravimetric analysis (TGA) quantifies mass loss under controlled heating .

- Light sensitivity : UV-Vis spectroscopy assesses photodegradation rates under simulated sunlight .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the dichlorophenoxy and pyridine groups in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites:

-

Electrophilic aromatic substitution : Pyridine C-4 and C-5 positions show higher electron deficiency, favoring Pd-catalyzed coupling .

-

Nitrile group reactivity : Frontier molecular orbital (FMO) analysis predicts nucleophilic attack susceptibility .

Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres .- Data Table : DFT-Predicted Reactivity Parameters

| Reaction Type | Activation Energy (kcal/mol) | Preferred Site |

|---|---|---|

| Suzuki Coupling | 18.7 | Pyridine C-4 |

| Nucleophilic Substitution | 22.3 | Nitrile Group |

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. caspase-3 activation) and use reference inhibitors .

- Structural analogs : Compare activity of derivatives (e.g., replacing dichlorophenyl with trifluoromethyl groups) to isolate pharmacophore contributions .

- Meta-analysis : Apply multivariate statistics to published datasets to identify confounding variables (e.g., cell line specificity) .

Q. How can machine learning optimize reaction conditions for novel derivatives?

- Methodological Answer :

- Feature selection : Train models on descriptors like solvent polarity, steric hindrance, and electronic parameters (Hammett constants) .

- Reaction outcome prediction : Use random forest algorithms to correlate reaction conditions (temperature, catalyst loading) with yield/selectivity .

- Active learning loops : Integrate robotic synthesis platforms for high-throughput experimentation and iterative model refinement .

Specialized Methodological Considerations

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

- Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize stoichiometry, solvent ratios, and mixing rates. For example, a 2³ factorial design reduces unwanted dimerization by adjusting dichlorophenoxy group equivalents .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of nitrile groups) .

Q. How to analyze electronic effects of substituents on the pyridine ring’s aromaticity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.